molecular formula C16H19N3O3S B12064968 3-(4,5-Dihydro-1H-imidazol-2-yl)anilinium 4-methylbenzenesulphonate CAS No. 306935-36-4

3-(4,5-Dihydro-1H-imidazol-2-yl)anilinium 4-methylbenzenesulphonate

Cat. No.: B12064968
CAS No.: 306935-36-4
M. Wt: 333.4 g/mol
InChI Key: LQWDYNZEXCENCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-(3-Aminophenyl)-1-imidazoline 4-toluenesulphonate is a chemical compound that belongs to the class of imidazolines Imidazolines are heterocyclic compounds containing a five-membered ring with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-(3-Aminophenyl)-1-imidazoline 4-toluenesulphonate typically involves the reaction of 3-aminophenyl imidazoline with toluenesulphonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or water, and the reaction is often conducted at elevated temperatures to facilitate the formation of the compound.

Industrial Production Methods

In an industrial setting, the production of 2,2-(3-Aminophenyl)-1-imidazoline 4-toluenesulphonate may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2,2-(3-Aminophenyl)-1-imidazoline 4-toluenesulphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazoline oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazoline oxides, while substitution reactions can produce a variety of aminophenyl derivatives.

Scientific Research Applications

2,2-(3-Aminophenyl)-1-imidazoline 4-toluenesulphonate has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-(3-Aminophenyl)-1-imidazoline 4-toluenesulphonate involves its interaction with molecular targets such as enzymes or receptors. The aminophenyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the imidazoline ring may participate in π-π interactions or other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-(4-Aminophenyl)-1-imidazoline 4-toluenesulphonate
  • 2,2-(3-Aminophenyl)-1-imidazoline 4-methanesulphonate
  • 2,2-(3-Aminophenyl)-1-imidazoline 4-benzenesulphonate

Uniqueness

2,2-(3-Aminophenyl)-1-imidazoline 4-toluenesulphonate is unique due to the specific positioning of the aminophenyl group and the presence of the toluenesulphonate group

Properties

CAS No.

306935-36-4

Molecular Formula

C16H19N3O3S

Molecular Weight

333.4 g/mol

IUPAC Name

3-(4,5-dihydro-1H-imidazol-3-ium-2-yl)aniline;4-methylbenzenesulfonate

InChI

InChI=1S/C9H11N3.C7H8O3S/c10-8-3-1-2-7(6-8)9-11-4-5-12-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,6H,4-5,10H2,(H,11,12);2-5H,1H3,(H,8,9,10)

InChI Key

LQWDYNZEXCENCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1C[NH+]=C(N1)C2=CC(=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.